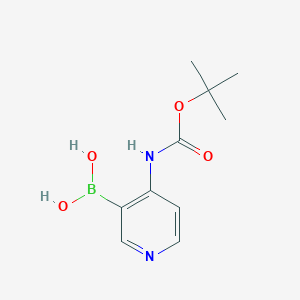

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid

Description

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid (CAS: 863752-59-4) is a pyridine-derived boronic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a boronic acid moiety at the 3-position of the pyridine ring. Its molecular formula is C₁₀H₁₅BN₂O₄, with a molecular weight of 238.05 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in medicinal chemistry and materials science. The Boc group serves as a protective moiety for the amino functionality, ensuring stability during synthetic transformations .

Properties

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWBZVDHQCJRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674731 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863752-59-4 | |

| Record name | C-(1,1-Dimethylethyl) N-(3-borono-4-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863752-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid typically involves the following steps:

Formation of the Boc-protected amine: The starting material, 4-aminopyridine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

Borylation: The Boc-protected amine is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between the boronic acid and an aryl or vinyl halide to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol). The reaction is usually carried out under an inert atmosphere at temperatures ranging from 50 to 100°C.

Protodeboronation: Reagents such as hydrochloric acid or sodium hydroxide are used, and the reaction is typically performed at room temperature.

Major Products

Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the nature of the halide used.

Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.

Scientific Research Applications

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid with structurally related boronic acids, focusing on substituent effects, reactivity, and applications.

Structural Analogs

Substituent Effects on Reactivity

- Position of Boronic Acid: The 3-position of pyridine in the target compound facilitates coupling with aryl halides in Suzuki reactions. In contrast, (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid has a boronic acid at pyrimidine-5, which may exhibit slower coupling due to steric hindrance from the adjacent Boc group .

- Bulkier Substituents : The diisopropylcarbamoyl group in (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid introduces steric bulk, which may reduce reaction rates in sterically demanding coupling partners .

Stability and Handling

- Boc Protection: The Boc group in the target compound enhances stability during storage and handling compared to unprotected amino-boronic acids, which are prone to oxidation or dimerization .

Biological Activity

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid, also known by its CAS number 863752-59-4, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group, which may influence its interaction with biological targets.

- Molecular Formula : C10H15BN2O4

- Molecular Weight : 238.05 g/mol

- Purity : Typically around 97%

- Storage Conditions : Recommended at -20°C in an inert atmosphere.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit diverse biological activities. They are primarily recognized for their roles in enzyme inhibition, particularly proteases and kinases, which are crucial in various disease processes.

Inhibitory Effects on Enzymes

- Protease Inhibition :

- Matrix Metalloproteinases (MMPs) :

Case Study 1: Anticancer Activity

A study evaluated the efficacy of similar pyridine-based boronic acids against triple-negative breast cancer (TNBC) cell lines. The results indicated:

- IC50 Values : The compound showed an IC50 of approximately 0.126 μM against MDA-MB-231 cells, indicating potent anti-proliferative effects.

- Selectivity Index : It demonstrated a significant selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds against multidrug-resistant strains:

- Minimum Inhibitory Concentration (MIC) : Compounds exhibited MIC values ranging from 4 to 8 μg/mL against Staphylococcus aureus and Mycobacterium species .

Pharmacokinetics

Pharmacokinetic studies on related compounds have shown moderate absorption and slow elimination rates, which could be beneficial for maintaining therapeutic levels over extended periods .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H15BN2O4 |

| Molecular Weight | 238.05 g/mol |

| Purity | ~97% |

| IC50 (MDA-MB-231) | 0.126 μM |

| MIC (Staphylococcus aureus) | 4–8 μg/mL |

| Storage Temperature | -20°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.